1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole
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Description
“1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazoles can generally be synthesized via the reaction of o-phenylenediamine with an aromatic aldehyde .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show promise in the development of new antimicrobial agents due to their moderate to good binding energies towards target proteins and exhibited antimicrobial activity against various microorganisms. Their antioxidant properties further enhance their potential for therapeutic applications (Flefel et al., 2018).
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazolium salts and their palladium complexes have been studied for their catalytic activity in carbon-carbon bond-forming reactions. These compounds offer a highly efficient route for the formation of biaryl compounds, demonstrating their utility in organic synthesis and potential applications in pharmaceutical manufacturing (Akkoç et al., 2016).
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer properties. Novel compounds synthesized from benzimidazole have shown potency against cancer cell lines, highlighting their potential as leads for the development of anticancer therapies. These studies underscore the diverse pharmacological activities of benzimidazole derivatives, including their role in targeting DNA and DNA-associated processes (Nofal et al., 2011).
Inhibition of Corrosion
In the field of materials science, benzimidazole derivatives have been evaluated for their inhibitory effects on the corrosion of metals. These compounds can adsorb onto metal surfaces, providing protection against corrosion in acidic environments. This application is particularly relevant to industries where metal preservation is critical (Khaled, 2003).
Properties
IUPAC Name |
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-10-18-19(11-15(14)2)25(13-16-6-4-3-5-7-16)21(24-18)17-8-9-20(22)23-12-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLYQZNUCUMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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